Lipophilicity and Physicochemical Differentiation vs. Fluoro and Methyl-Nitro Analogs
3-(2-Chlorophenyl)-1-triazene-1-carbonitrile exhibits a measured LogP of 2.39, positioning it between the less lipophilic 3-(4-fluorophenyl)-1-triazene-1-carbonitrile (LogP estimated ~1.8 based on 4-fluorophenyl contribution) and the more lipophilic 3-(2-methyl-4-nitrophenyl)-1-triazene-1-carbonitrile (LogP 2.35) [1][2]. The ortho-chloro substitution contributes higher polarizability and steric bulk compared to the para-fluoro analog, while offering reduced molecular weight (180.59 g/mol) relative to the methyl-nitrophenyl congener (205.17 g/mol) [1][2].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP 2.39; MW 180.59 g/mol; H-bond donor 1; H-bond acceptor 4 [1] |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-1-triazene-1-carbonitrile (LogP ~1.8 est.; MW 164.14 g/mol; HBD 1; HBA 4) ; 3-(2-Methyl-4-nitrophenyl)-1-triazene-1-carbonitrile (LogP 2.35; MW 205.17 g/mol; HBD 1; HBA 5) [2] |
| Quantified Difference | ΔLogP ~+0.6 vs. 4-F analog; ΔLogP +0.04 vs. 2-Me-4-NO₂ analog; ΔMW +16.45 vs. 4-F; ΔMW -24.58 vs. 2-Me-4-NO₂ |
| Conditions | Calculated/measured LogP values from vendor and database sources; structural comparison based on aryl substituent effects |
Why This Matters
The 0.6 LogP difference vs. the fluoro analog corresponds to an approximately 4-fold difference in partition coefficient, directly impacting retention time in reversed-phase HPLC and membrane permeability in cell-based assays, making inter-compound substitution without method re-validation unreliable.
- [1] SIELC Technologies. 3-(2-Chlorophenyl)-1-triazene-1-carbonitrile. Product Page. Published 2018-05-16. Accessed 2026-05-06. View Source
- [2] SIELC Technologies. 3-(2-Methyl-4-nitrophenyl)-1-triazene-1-carbonitrile. Product Page. Published 2018-05-16. Accessed 2026-05-06. View Source
